molecular formula C7H15NO B12108674 2-Ethoxycyclopentan-1-amine

2-Ethoxycyclopentan-1-amine

Katalognummer: B12108674
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: ZCWPDNKNXPVPDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxycyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with an ethoxy group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycyclopentan-1-amine typically involves the following steps:

    Cyclopentane Ring Formation: Starting from cyclopentanone, the compound undergoes an ethoxylation reaction to introduce the ethoxy group.

    Amine Introduction: The ethoxycyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, ensuring high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethoxycyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Ethoxycyclopentan-1-amine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act as a ligand binding to specific receptors, modulating their activity. The ethoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

    2-Methoxycyclopentan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    Cyclopentanamine: Lacks the ethoxy substitution, making it less lipophilic.

    2-Ethoxycyclohexan-1-amine: Contains a cyclohexane ring, which may alter its chemical properties and reactivity.

Uniqueness: 2-Ethoxycyclopentan-1-amine is unique due to the presence of both an ethoxy group and an amine group on a cyclopentane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various applications.

Eigenschaften

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

2-ethoxycyclopentan-1-amine

InChI

InChI=1S/C7H15NO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5,8H2,1H3

InChI-Schlüssel

ZCWPDNKNXPVPDM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CCCC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.